ethyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a hydroxyl group, and a benzothiophene ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of ETHYL 2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
ETHYL 2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of ETHYL 2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity to biological targets. These interactions can lead to the modulation of enzymatic activity or the inhibition of specific cellular pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-[(E)-(3,5-DIBROMO-2-HYDROXYBENZYLIDENE)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE: This compound has a similar structure but with dimethyl substitutions on the thiophene ring.
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE: This compound features a triazole ring and different functional groups, offering distinct chemical properties and applications.
Properties
Molecular Formula |
C18H17Br2NO3S |
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Molecular Weight |
487.2 g/mol |
IUPAC Name |
ethyl 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H17Br2NO3S/c1-2-24-18(23)15-12-5-3-4-6-14(12)25-17(15)21-9-10-7-11(19)8-13(20)16(10)22/h7-9,22H,2-6H2,1H3/b21-9+ |
InChI Key |
DJYVACVVCWVZQO-ZVBGSRNCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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